molecular formula C12H14N4O2S B276445 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No. B276445
M. Wt: 278.33 g/mol
InChI Key: XXHTZPBUPCHCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, also known as HET0016, is a potent and selective inhibitor of the 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This compound has been widely studied for its potential therapeutic applications in various diseases, including hypertension, cancer, and ischemic stroke.

Mechanism of Action

2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibits the production of 20-HETE by selectively targeting the 20-HETE synthase enzyme. 20-HETE is a potent vasoconstrictor and has been implicated in the pathogenesis of various diseases, including hypertension, cancer, and ischemic stroke. By inhibiting the production of 20-HETE, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exerts its therapeutic effects in these diseases.
Biochemical and physiological effects:
2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to have several biochemical and physiological effects. In hypertension, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide reduces blood pressure by dilating blood vessels and improving blood flow. In cancer, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide inhibits tumor growth and angiogenesis by disrupting the formation of new blood vessels. In ischemic stroke, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide reduces brain damage and improves neurological function by reducing inflammation and oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its high potency and selectivity for the 20-HETE synthase enzyme. This allows for precise targeting of the 20-HETE pathway and reduces the risk of off-target effects. However, one limitation of using 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its relatively short half-life, which may require frequent dosing or the use of sustained-release formulations.

Future Directions

There are several potential future directions for the research on 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of interest is the development of novel formulations that improve the pharmacokinetic properties of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, such as sustained-release formulations or prodrugs. Another area of interest is the investigation of the therapeutic potential of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in other diseases, such as diabetes, renal disease, and pulmonary hypertension. Additionally, further research is needed to elucidate the precise mechanisms of action of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide and its potential interactions with other signaling pathways.

Synthesis Methods

The synthesis of 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the reaction of 4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with chloroacetic acid in the presence of triethylamine. The resulting product is then purified by column chromatography to obtain 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide as a white solid.

Scientific Research Applications

2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively studied for its potential therapeutic applications in various diseases. In hypertension, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to reduce blood pressure by inhibiting the production of 20-HETE, a potent vasoconstrictor. In cancer, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been found to inhibit tumor growth and angiogenesis by targeting the 20-HETE pathway. In ischemic stroke, 2-{[4-(2-hydroxyethyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been shown to reduce brain damage and improve neurological function by inhibiting the production of 20-HETE.

properties

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

2-[[4-(2-hydroxyethyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C12H14N4O2S/c13-10(18)8-19-12-15-14-11(16(12)6-7-17)9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H2,13,18)

InChI Key

XXHTZPBUPCHCAL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN=C(N2CCO)SCC(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(N2CCO)SCC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.